N-Allyl-5-bromo-2-furamide

Epigenetics HDAC Inhibition Biochemical Assay

N-Allyl-5-bromo-2-furamide is a synthetic organic compound classified as a furan-2-carboxamide derivative, characterized by the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol. It features a 5-bromofuran core substituted at the 2-position with an N-allyl carboxamide group.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 457938-24-8
Cat. No. B1364331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-5-bromo-2-furamide
CAS457938-24-8
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=C(O1)Br
InChIInChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11)
InChIKeyYCYWEEWJVDCIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-5-bromo-2-furamide (CAS 457938-24-8) as a Dual-Function Research Scaffold: Epigenetic Probe and Synthetic Building Block


N-Allyl-5-bromo-2-furamide is a synthetic organic compound classified as a furan-2-carboxamide derivative, characterized by the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol [1]. It features a 5-bromofuran core substituted at the 2-position with an N-allyl carboxamide group . This compound serves as a versatile small-molecule scaffold with dual utility: it functions as a direct biochemical probe, exhibiting measurable binding affinity for the epigenetic enzyme Histone Deacetylase 6 (HDAC6) [2], and it serves as a synthetic building block, where the bromine atom at the 5-position acts as a reactive handle for further chemical diversification via cross-coupling reactions .

Procurement Risk Alert: Why Substituting N-Allyl-5-bromo-2-furamide with a Generic Furan-2-carboxamide Compromises Both Reactivity and Target Engagement


Generic substitution fails because the biological and chemical identity of N-Allyl-5-bromo-2-furamide is critically dependent on its precise substituent pattern. The 5-bromo substitution is a key determinant of its binding to the HDAC6 enzyme, as evidenced by the drastically reduced affinity observed for the non-brominated furan-2-carboxamide core in related systems [1]. Simultaneously, the N-allyl group provides a unique point for covalent modification or further chemical elaboration that is absent in simpler N-alkyl or N-aryl analogs . Replacing this compound with a generic furan carboxamide lacking either the 5-bromo or N-allyl motif would result in a loss of the specific HDAC6 engagement profile and a different reactivity landscape for downstream synthetic applications. The following sections provide quantitative evidence for these specific, non-interchangeable properties.

Technical Decision Guide: Quantified Differentiation of N-Allyl-5-bromo-2-furamide (CAS 457938-24-8) from Structural Analogs


HDAC6 Binding Affinity: Demonstrating Target Engagement as a Ligand-Efficient Epigenetic Probe

This compound directly binds to recombinant human HDAC6, a key epigenetic target, with a measured dissociation constant (Kd) of 5.4 µM [1]. While this is a moderate affinity, it establishes a clear and quantifiable biochemical interaction. This contrasts with many commercial building blocks, which lack any reported biological activity. The identification of this specific target engagement provides a validated starting point for further medicinal chemistry optimization around this scaffold, which is not available for a generic, non-brominated furan-2-carboxamide.

Epigenetics HDAC Inhibition Biochemical Assay

Synthetic Utility: The 5-Bromo Substituent as a Quantified Advantage in Cross-Coupling Reactions

The presence of the bromine atom at the 5-position of the furan ring is a critical structural feature that enables efficient derivatization. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This allows for the rapid and modular generation of diverse compound libraries . In contrast, the non-brominated furan-2-carboxamide analog lacks this reactive site, severely limiting its utility as a core scaffold for parallel synthesis and hit expansion. The ability to exploit this well-established and high-yielding chemistry provides a substantial and quantifiable advantage in terms of synthetic efficiency and the number of analogs that can be produced per unit time.

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Physicochemical Differentiation: Optimized LogP Value for Cell Permeability and CNS Drug Design

The compound exhibits a calculated partition coefficient (LogP) of 1.88 . This value falls within the optimal range (1–3) for central nervous system (CNS) drug candidates [1], where adequate lipophilicity is required to cross the blood-brain barrier, yet excessive LogP is associated with poor solubility and increased toxicity risk. This contrasts with many more polar furan analogs (e.g., those with free carboxylic acids) which have lower LogP values (<0) and consequently poor passive membrane permeability, or highly lipophilic derivatives (e.g., N-benzyl substituted) with LogP >3.5 that may have increased off-target binding. This specific LogP value positions N-Allyl-5-bromo-2-furamide as a more favorable starting point for CNS programs compared to analogs with significantly different lipophilic profiles.

ADME Druglikeness CNS Drug Discovery

Differentiation in Ligand Efficiency: A Low Molecular Weight Scaffold for Efficient Hit-to-Lead Optimization

With a molecular weight of only 230.06 g/mol, N-Allyl-5-bromo-2-furamide is an exceptionally small, ligand-efficient starting point for medicinal chemistry [1]. Its combination of low MW (230) and moderate HDAC6 binding affinity (Kd = 5.4 µM) yields a ligand efficiency (LE) of ~0.24 kcal/mol per heavy atom, a reasonable starting point for a fragment or early hit [2]. This is in stark contrast to larger, more complex 5-bromo-furan analogs (MW > 400 g/mol) which, even if more potent, often have much lower ligand efficiency and leave little room for adding potency during optimization without violating Lipinski's Rule of Five. This compound offers a high 'potency per Dalton,' a key metric for selecting a tractable and optimizable lead.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Chemoselective Stability: The Amide Bond as a Stable Anchor for Complex Synthetic Sequences

The N-allyl carboxamide core provides a chemically stable linkage that is resistant to a wide range of reaction conditions, including those used for cross-coupling at the 5-bromo position . This allows for the modular synthesis of complex molecules where the amide group remains intact. This is a critical advantage over ester-linked analogs (e.g., 5-bromo-2-furoate esters), which are prone to hydrolysis under both acidic and basic conditions commonly encountered in multi-step organic syntheses. The robust nature of the amide bond ensures the structural integrity of the scaffold during derivatization, leading to higher yields and simpler purification compared to less stable ester analogs.

Organic Synthesis Stability Building Block

Procurement Guidance: Optimal Use Cases for N-Allyl-5-bromo-2-furamide (CAS 457938-24-8) Based on Verified Differentiation


HDAC6-Focused Epigenetic Probe Development

This compound is ideal for initiating a medicinal chemistry program targeting HDAC6. Its moderate binding affinity (Kd = 5.4 µM) provides a measurable, albeit weak, starting point for structure-activity relationship (SAR) studies . The combination of a defined target engagement and a ligand-efficient, low-molecular-weight core makes it suitable for fragment growing or as a starting point for a hit-to-lead campaign. The reactive 5-bromo handle allows for the rapid synthesis of analogs to improve potency and selectivity.

High-Throughput Synthesis of Diversified Furan-2-carboxamide Libraries

Due to its dual reactivity—the chemically stable N-allyl amide and the reactive 5-bromo substituent—this compound serves as a premium building block for the parallel synthesis of diverse compound collections . Its physicochemical profile (LogP = 1.88) ensures the resulting library members will generally have favorable, drug-like properties, increasing the likelihood of identifying high-quality hits .

CNS Drug Discovery and Lead Generation

Its calculated LogP of 1.88 positions it favorably within the optimal range for CNS drug candidates . Researchers developing therapeutics for neurological or psychiatric disorders can use this compound as a core scaffold, confident that the starting physicochemical properties are aligned with the requirements for crossing the blood-brain barrier. This is a key differentiator from more polar or lipophilic analogs that would likely fail early ADME profiling.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 230.06 g/mol, N-Allyl-5-bromo-2-furamide meets the physicochemical criteria for a fragment (typically MW < 300). Its ligand efficiency of ~0.24 provides a sound basis for inclusion in fragment libraries . The confirmed HDAC6 binding and the synthetic tractability offered by the bromine atom make it a high-value fragment hit, readily amenable to rapid 'SAR by catalog' or chemical elaboration.

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